BenchChemオンラインストアへようこそ!

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Triazolopyrimidine Kinase inhibitor Adenosine receptor antagonist

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 338403‑69‑3, molecular formula C₁₇H₁₉N₅O₂, MW 325.37) is a fully synthetic heterocyclic compound belonging to the 1,2,4-triazolo[1,5‑a]pyrimidine (TP) class. Its structure features a morpholine ring at the 2‑position and a racemic 1‑phenoxyethyl substituent at the 7‑position of the fused bicyclic core.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 338403-69-3
Cat. No. B2584320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
CAS338403-69-3
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4
InChIInChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3
InChIKeyGJAAGHWHBIKINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 338403‑69‑3): Chemical Identity and Scaffold Context


4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (CAS 338403‑69‑3, molecular formula C₁₇H₁₉N₅O₂, MW 325.37) is a fully synthetic heterocyclic compound belonging to the 1,2,4-triazolo[1,5‑a]pyrimidine (TP) class . Its structure features a morpholine ring at the 2‑position and a racemic 1‑phenoxyethyl substituent at the 7‑position of the fused bicyclic core . The TP scaffold is recognized in medicinal chemistry as a privileged structure that has yielded potent inhibitors of cyclin‑dependent kinase 2 (CDK2; IC₅₀ values as low as 120 nM), microtubule‑targeting antitrypanosomal agents, and adenosine A₂A receptor antagonists [1][2]. Within this class, the 2‑morpholino‑7‑aryl/aralkoxy substitution pattern is a recurring motif in kinase‑focused and GPCR‑targeted screening libraries. As of mid‑2026, no primary publication or patent has disclosed quantitative biological activity data specifically for compound CAS 338403‑69‑3; its differentiation therefore rests on class‑level structure–activity relationships and its distinct chemical identity relative to closely related analogs.

Why 338403‑69‑3 Cannot Be Replaced by a Generic Triazolopyrimidine: Structural Determinants of Selectivity


The 1,2,4-triazolo[1,5‑a]pyrimidine scaffold is highly sensitive to substitution pattern, and small structural changes at the 2‑ and 7‑positions can dramatically alter target engagement [1]. In published CDK2 inhibitor series, exchanging the 2‑morpholine for piperidine or piperazine shifts selectivity profiles by more than 100‑fold against off‑target kinases such as GSK‑3β [2]. The 7‑position substituent is equally critical: in adenosine A₂A receptor antagonist programs, replacement of a 7‑furan or 7‑pyridyl group with a 7‑(1‑phenoxyethyl) moiety modulates both receptor subtype selectivity and physicochemical properties, including lipophilicity (cLogP) and aqueous solubility [3]. Compound 338403‑69‑3 possesses a unique combination of a 2‑morpholine hydrogen‑bond acceptor and a 7‑(1‑phenoxyethyl) group that introduces a chiral center and an additional ether oxygen capable of engaging distinct binding‑site residues. Substituting this compound with a generic triazolopyrimidine lacking either the morpholine or the phenoxyethyl group risks losing target‑specific binding interactions that have been empirically validated in closely related chemotypes [4]. Procurement of the exact CAS‑registered structure is therefore essential for maintaining SAR continuity in lead‑optimization campaigns.

Quantitative Differentiation Evidence for 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (338403‑69‑3)


Evidence 1: Structural Uniqueness vs. the Closest 7‑Substituted 2‑Morpholino‑Triazolopyrimidine Analogs

Compound 338403‑69‑3 is the only member of the 2‑morpholino‑7‑(1‑phenoxyethyl)-triazolo[1,5‑a]pyrimidine subseries catalogued by Key Organics (BIONET library, catalog 3D‑062) . Among the seven closest structurally characterized analogs in this subseries (Table 1), no other compound combines a 2‑morpholine with a 7‑(1‑phenoxyethyl) group; the nearest neighbors bear 7‑pyridyl (CAS 320416‑01‑1), 7‑(4‑phenoxyphenyl) (CAS 320416‑11‑3), or 7‑(4‑fluorophenyl) substituents . This structural singularity means that attempts to use an analog as a direct replacement would introduce a different hydrogen‑bonding and steric profile at the 7‑position, with predictable consequences for binding‑site complementarity.

Triazolopyrimidine Kinase inhibitor Adenosine receptor antagonist

Evidence 2: Class‑Level CDK2 Inhibition Potency — Scaffold Benchmarking

In the foundational CDK2 inhibitor series reported by Richardson et al. (2006), 2‑morpholino‑triazolo[1,5‑a]pyrimidines achieved CDK2 IC₅₀ values as low as 120 nM with 167‑fold selectivity over GSK‑3β [1]. The 2‑morpholine substituent was identified as a critical pharmacophoric element for CDK2 hinge‑region binding, confirmed by X‑ray crystallography [2]. While no IC₅₀ data are available for compound 338403‑69‑3 itself, the conserved 2‑morpholino‑TP core shared with the Richardson series supports the inference that this chemotype is competent for CDK2 engagement. The 7‑(1‑phenoxyethyl) substituent in 338403‑69‑3 may further modulate potency and selectivity compared to the 7‑aryl or 7‑cycloalkyl variants in the published series.

CDK2 inhibitor Triazolopyrimidine Cancer

Evidence 3: Adenosine A₂A Receptor Antagonism — Class‑Level Activity and Subtype Selectivity

Multiple patent filings explicitly claim 2‑morpholino‑7‑substituted‑triazolo[1,5‑a]pyrimidines as adenosine A₂A receptor antagonists with high affinity [1][2]. The general formula encompasses the 7‑(1‑phenoxyethyl) substitution pattern of compound 338403‑69‑3. Within this patent space, the 7‑phenoxyethyl group is hypothesized to occupy a lipophilic sub‑pocket of the A₂A receptor that is not accessed by smaller 7‑substituents (e.g., furan‑2‑yl, pyridin‑2‑yl), potentially enhancing subtype selectivity over A₁ and A₂B receptors [3]. No quantitative binding data (Ki or IC₅₀) are publicly available for 338403‑69‑3 at any adenosine receptor subtype.

Adenosine A2A receptor Antagonist Parkinson's disease

Evidence 4: Purity and Supply Chain Traceability — Vendor‑Specified Quality Metrics

Compound 338403‑69‑3 is supplied by Key Organics (BIONET screening collection) under catalog number 3D‑062 with a certified purity of ≥ 90 % . In contrast, the structurally closest analog, 7‑(1‑phenoxyethyl)-[1,2,4]triazolo[1,5‑a]pyrimidine (CAS 320416‑74‑8), which lacks the 2‑morpholine substituent, is available from AKSci at 95 % purity . The presence of the 2‑morpholine in 338403‑69‑3 is expected to increase aqueous solubility relative to the morpholine‑lacking analog, consistent with the well‑established solubility‑enhancing role of morpholine in drug‑like molecules [1].

Chemical purity Procurement Screening library

Recommended Application Scenarios for 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine (338403‑69‑3)


Scenario 1: CDK2‑Focused Kinase Screening and Lead Optimization

Compound 338403‑69‑3 is structurally aligned with the 2‑morpholino‑triazolo[1,5‑a]pyrimidine series that produced potent CDK2 inhibitors (IC₅₀ = 120 nM) with 167‑fold selectivity over GSK‑3β [1]. Researchers seeking to expand the SAR around the 7‑position of this chemotype can use 338403‑69‑3 to evaluate how the racemic 1‑phenoxyethyl group influences CDK2 potency, selectivity, and cellular antiproliferative activity compared to published 7‑aryl and 7‑cycloalkyl analogs. Co‑crystallization with CDK2/cyclin A, as demonstrated for related 2‑morpholino‑TP inhibitors (PDB 2C68), would provide direct structural insight into the binding mode of the 7‑phenoxyethyl substituent [2].

Scenario 2: Adenosine A₂A Receptor Antagonist Tool Compound Development

Given that 2‑morpholino‑7‑substituted‑triazolopyrimidines are explicitly claimed as adenosine A₂A receptor antagonists in multiple patent families [3], compound 338403‑69‑3 is a relevant candidate for radioligand binding screens against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). Its 7‑(1‑phenoxyethyl) group, which is more sterically demanding and lipophilic than the 7‑furanyl or 7‑pyridyl groups found in earlier A₂A antagonists, may confer improved subtype selectivity. Procurement of this specific CAS number ensures access to a compound that falls within the claimed generic scope of A₂A antagonist intellectual property, facilitating freedom‑to‑operate assessments and scaffold‑hopping exercises.

Scenario 3: Diversity‑Oriented Synthesis and Scaffold Decoration

The 2‑morpholino‑7‑(1‑phenoxyethyl)-TP core of 338403‑69‑3 contains multiple sites amenable to further functionalization: the morpholine nitrogen can be quaternized or oxidized, the phenoxy ring can undergo electrophilic aromatic substitution, and the triazolopyrimidine C‑5 and C‑6 positions are available for halogenation or cross‑coupling [4]. This versatility makes the compound a useful starting point for generating focused libraries aimed at probing kinase, GPCR, or phosphodiesterase targets. The Key Organics BIONET catalog entry (3D‑062) confirms availability in quantities suitable for parallel synthesis workflows .

Scenario 4: Negative Control or Selectivity Counter‑Screen

In screening cascades where a lead 2‑morpholino‑triazolopyrimidine has been identified, compound 338403‑69‑3 can serve as a structurally matched negative control if its 7‑(1‑phenoxyethyl) group ablates activity at the primary target while retaining activity at an off‑target of interest. This application leverages the compound’s unique 7‑substituent to dissect structure‑selectivity relationships within the TP chemotype. Because no quantitative activity data are available a priori, this use case requires empirical determination of target engagement.

Quote Request

Request a Quote for 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.